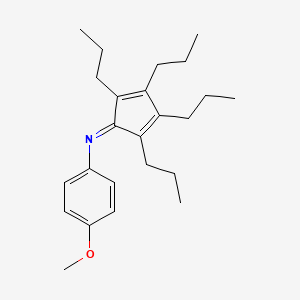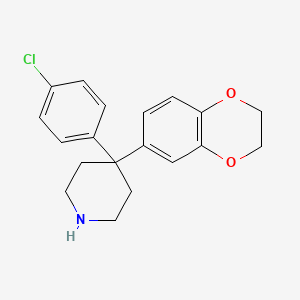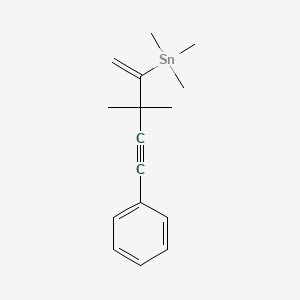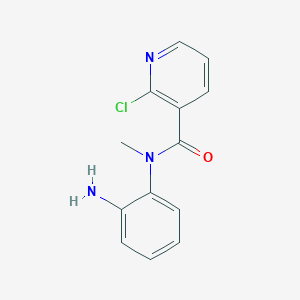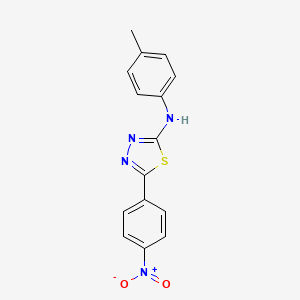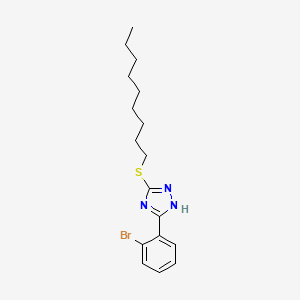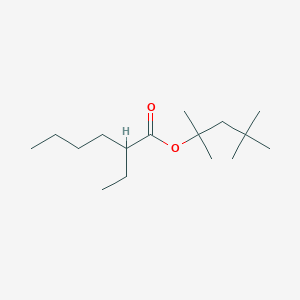![molecular formula C10H15NO B14208937 N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-60-9](/img/structure/B14208937.png)
N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound characterized by the presence of a cyclohexadiene ring and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cyclohexa-2,4-dienone derivatives with hydroxylamine. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolytic reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photolysis equipment can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The diene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted dienes
Aplicaciones Científicas De Investigación
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a labeling reagent for amino acids and peptides.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles through the diene moiety. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can further react with biological or chemical targets. The molecular pathways involved include the formation of oximes and nitroso compounds, which can modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,4-dienone derivatives: These compounds share the diene moiety and undergo similar photolytic cleavage reactions.
Hydroxylamine derivatives: Compounds with hydroxylamine groups exhibit similar redox properties and reactivity.
Uniqueness
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to the combination of the cyclohexadiene ring and the hydroxylamine group, which imparts distinct reactivity and potential applications. Its ability to undergo photolytic cleavage and form bis-amides makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
831171-60-9 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-(4-cyclohexa-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6,9-10,12H,4-5,7-8H2 |
Clave InChI |
QYQLGMLBBDPYOU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC1CCCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


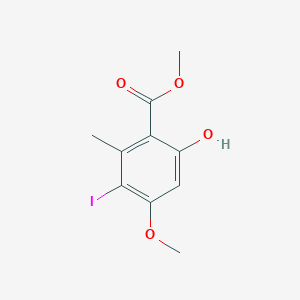
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

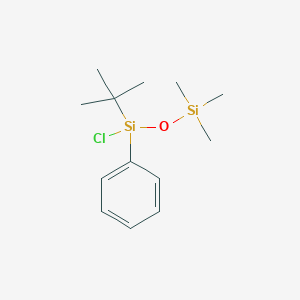
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
